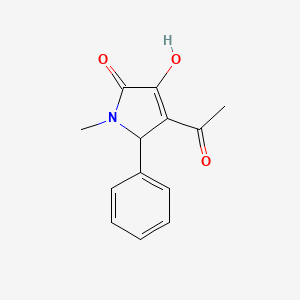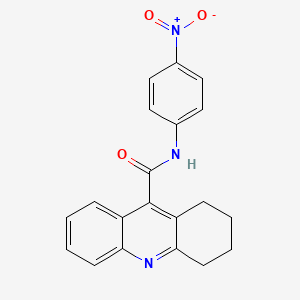![molecular formula C18H19NO5 B5133244 methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as MPBA, is a chemical compound that has been widely used in scientific research. It is a member of the benzoate ester family and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate is not fully understood. It has been shown to bind to proteins and enzymes, and its fluorescence properties have been utilized to study protein-protein interactions. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have anti-inflammatory and antioxidant properties as well.
実験室実験の利点と制限
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has several advantages for lab experiments. It is a fluorescent probe that can be used to study protein-protein interactions and ligand-receptor interactions. It is also a substrate for certain enzymes, making it a useful tool for studying enzyme kinetics. However, methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has some limitations as well. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research on methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. One area of research could focus on developing more efficient synthesis methods to increase the yield and purity of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. Another area of research could focus on developing new applications for methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, such as using it as a tool to study drug metabolism and pharmacokinetics. Additionally, further research could be conducted to better understand the mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate and its effects on various biological processes.
合成法
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate can be synthesized by reacting 4-methoxyphenol with 3-bromopropanoic acid to obtain 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with methyl 2-aminobenzoate to obtain methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. The synthesis method has been optimized to increase the yield and purity of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate.
科学的研究の応用
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been widely used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study protein-protein interactions, as a ligand to study G protein-coupled receptors, and as a substrate to study enzymes. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been used as a model compound to study drug metabolism and pharmacokinetics.
特性
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-13-7-9-14(10-8-13)24-12-11-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQLDUXFADFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)

![[1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5133222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)

![(3R*,4R*)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5133236.png)
![N-[1-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5133246.png)
![1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5133249.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)